![molecular formula C22H24ClN3O2 B2966932 1-[2-(4-chlorophenyl)acetyl]-1',6'-dimethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one CAS No. 1251710-71-0](/img/structure/B2966932.png)
1-[2-(4-chlorophenyl)acetyl]-1',6'-dimethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that includes a piperidine ring and a quinazoline ring structure. Piperidine is a widely used structural motif in the synthesis of pharmaceuticals and other organic compounds . Quinazoline is a heterocyclic compound that is also found in many pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperidine and quinazoline rings, followed by their fusion . The exact method would depend on the specific substituents and their positions on the rings.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The InChI key provided suggests the presence of a chlorophenyl group, an acetyl group, and a carboxylic acid group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the acetyl group could undergo nucleophilic substitution reactions, and the piperidine ring might be involved in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar carboxylic acid group might increase its solubility in water .Scientific Research Applications
Synthesis and Chemical Reactivity
- Spiro compounds, including those related to quinazolines and piperidines, have been synthesized through various methods, including cyclofunctionalization reactions and multi-component cycloadditions. These methods enable the introduction of complex functionalities and the exploration of their chemical reactivity for further applications in medicinal chemistry (Takai, Obase, & Teranishi, 1988; Rajesh, Bala, & Perumal, 2012).
Molecular Interactions
- Molecular interaction studies involving similar compounds have provided insights into the binding properties with receptors, elucidating the potential for developing targeted therapies. These interactions are crucial for understanding how such compounds might be used in therapeutic contexts, with studies often focusing on receptor affinity and molecular docking (Shim et al., 2002).
Potential Pharmacological Applications
- Although specific applications related to 1-[2-(4-chlorophenyl)acetyl]-1',6'-dimethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one are not directly mentioned, research on similar spiro compounds has identified a range of potential pharmacological activities. These include actions as hypotensive agents, where modifications of similar compounds have shown significant activity in relaxing blood vessels, indicating their potential in managing blood pressure (Eguchi, Sasaki, Sugimoto, Ebisawa, & Ishikawa, 1991).
Antibacterial Activities
- Novel synthesis methods have facilitated the creation of derivatives with antibacterial activities, showcasing the versatility of these compounds in addressing microbial resistance. The development of such compounds through efficient synthesis routes highlights their potential application in combating bacterial infections (Vinoth, Vadivel, & Lalitha, 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1'-[2-(4-chlorophenyl)acetyl]-1,6-dimethylspiro[3H-quinazoline-2,4'-piperidine]-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O2/c1-15-3-8-19-18(13-15)21(28)24-22(25(19)2)9-11-26(12-10-22)20(27)14-16-4-6-17(23)7-5-16/h3-8,13H,9-12,14H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQFIVCRJNLILT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3(CCN(CC3)C(=O)CC4=CC=C(C=C4)Cl)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-chlorophenyl)acetyl]-1',6'-dimethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

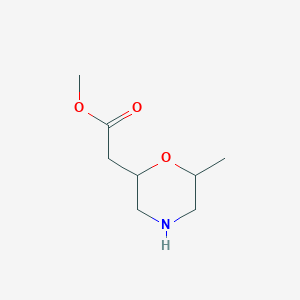
![trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylic acid](/img/structure/B2966851.png)
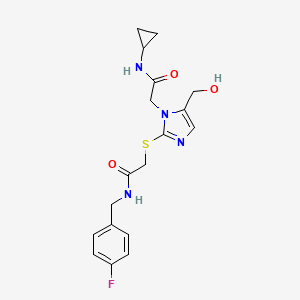
![3'-(3-Chloro-4-fluorophenyl)-1-(3-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2966855.png)
![N-cyclopentyl-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2966856.png)
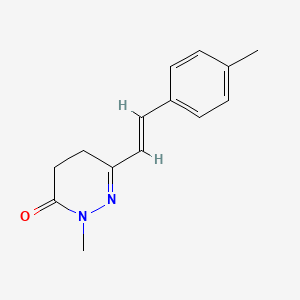
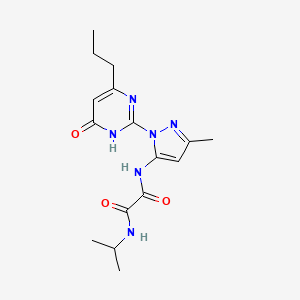
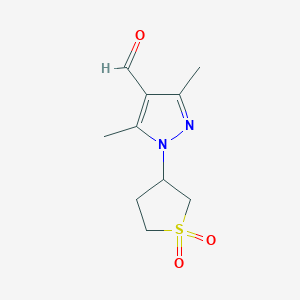

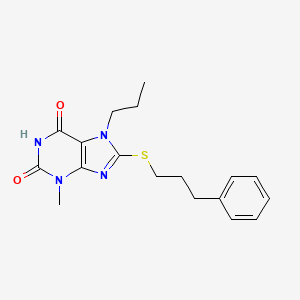
![6-[(2-Chloro-6-fluorophenyl)methyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2966864.png)
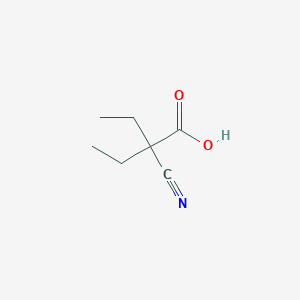
![7-(3,4-dimethoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2966866.png)
![4-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2966871.png)